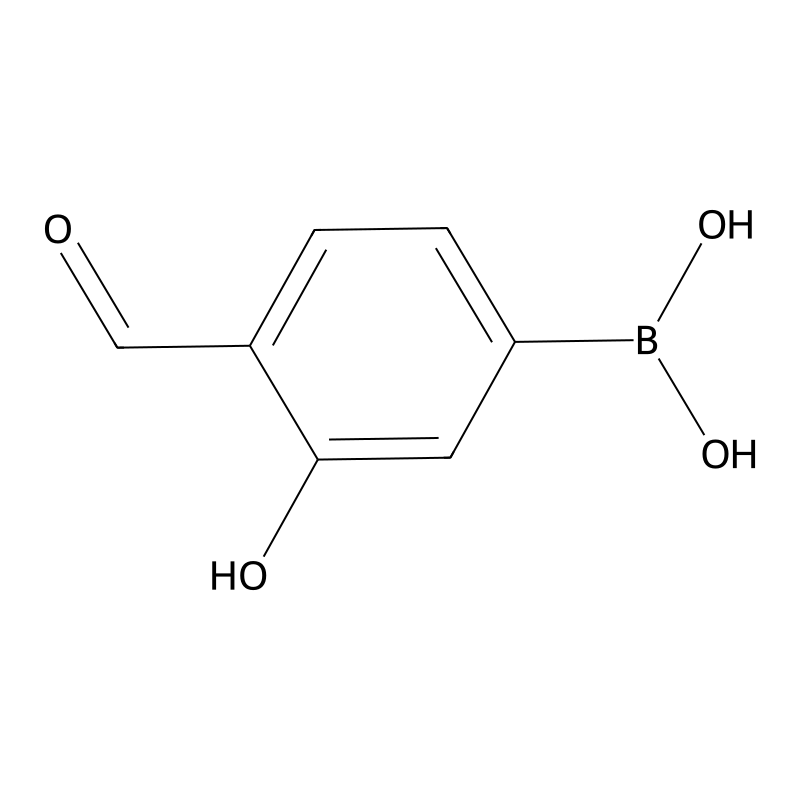

(4-Formyl-3-hydroxyphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Suzuki–Miyaura Coupling Reaction

Specific Scientific Field: Organic synthesis and catalysis.

Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides in the presence of a palladium catalyst. The reaction proceeds under mild conditions and is widely applicable due to its functional group tolerance.

Experimental Procedure:Reagents: (4-Formyl-3-hydroxyphenyl)boronic acid (3-HPBA), aryl halide (e.g., aryl bromide), palladium catalyst (usually PdCl₂ or Pd(OAc)₂), base (e.g., K₂CO₃), and solvent (commonly DMF or toluene).

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Results: The SM coupling reaction provides access to diverse biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science. The mild reaction conditions and compatibility with various functional groups make it a versatile tool for synthetic chemists .

Boron/Nitrogen-Doped Polymer Nano/Microspheres

Specific Scientific Field: Materials science and nanotechnology.

Experimental Procedure:Results: These doped polymer spheres exhibit unique properties due to the incorporation of boron and nitrogen. They can be tailored for specific applications, such as controlled drug release or as supports for catalysts .

Fluoride-Selective Chemosignaling Behavior

Specific Scientific Field: Chemical sensing and supramolecular chemistry.

Summary of the Application: (4-Formyl-3-hydroxyphenyl)boronic acid interacts selectively with fluoride ions. This property has been exploited for designing fluorescent probes to detect fluoride in biological systems.

Experimental Procedure:Conclusion

(4-Formyl-3-hydroxyphenyl)boronic acid plays a pivotal role in diverse scientific fields, from organic synthesis to materials science and chemical sensing. Its unique properties continue to inspire innovative research and applications.

(4-Formyl-3-hydroxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a formyl group and a hydroxy group on a phenyl ring. This compound possesses unique structural features that make it valuable in various chemical and biological applications. The boronic acid functional group allows for reversible covalent bonding with diols, which is significant in the development of sensors and drug delivery systems. The formyl and hydroxy substituents enhance its reactivity and solubility, making it suitable for further chemical modifications.

- Condensation Reactions: The aldehyde (formyl) group can undergo condensation with amines to form imines or with alcohols to produce acetals.

- Borylation Reactions: The boronic acid moiety can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

- Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride, yielding (4-hydroxy-3-hydroxyphenyl)boronic acid.

These reactions are fundamental in organic synthesis and medicinal chemistry, allowing for the construction of complex molecular architectures.

Research indicates that compounds containing phenolic and boronic acid functionalities exhibit diverse biological activities. (4-Formyl-3-hydroxyphenyl)boronic acid has been studied for its potential anti-diabetic properties, particularly in inhibiting enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Additionally, its ability to interact with biomolecules suggests potential applications in drug design and development, especially targeting pathways involved in metabolic disorders .

Several synthetic routes have been developed for (4-Formyl-3-hydroxyphenyl)boronic acid:

- Direct Boronation: Starting from 4-formyl-3-hydroxybenzene, boronic acid can be introduced via a reaction with boron trioxide or boron trifluoride in the presence of suitable solvents.

- Functional Group Interconversion: This method involves the selective reduction of 4-formyl-3-hydroxyphenyl compounds followed by the introduction of a boronic acid group through functionalization techniques.

- Coupling Reactions: Utilizing existing boronic acids and coupling them with 4-formyl-3-hydroxybenzaldehyde through palladium-catalyzed reactions provides another pathway for synthesis.

These methods highlight the versatility of synthetic strategies available for producing this compound.

(4-Formyl-3-hydroxyphenyl)boronic acid has various applications across multiple fields:

- Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of biologically active compounds.

- Sensor Development: Due to its ability to form complexes with diols, it is employed in designing sensors for detecting sugars and other biomolecules.

- Material Science: The compound can be utilized in creating functionalized polymers and materials with specific chemical properties.

These applications underscore its significance in both research and industrial contexts.

Interaction studies of (4-Formyl-3-hydroxyphenyl)boronic acid focus on its binding properties with biomolecules. Its ability to form reversible bonds with diols makes it an attractive candidate for studying enzyme-substrate interactions. For instance, it has been shown to inhibit α-glucosidase activity effectively, which is crucial for controlling blood sugar levels in diabetic patients. Further research into its binding kinetics and specificity could enhance our understanding of its biological roles and therapeutic potential.

Several compounds share structural similarities with (4-Formyl-3-hydroxyphenyl)boronic acid. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylboronic Acid | Hydroxy group on phenol | Known for its strong binding with carbohydrates |

| 3-Hydroxyphenylboronic Acid | Hydroxy group at different position | Exhibits different reactivity patterns |

| Phenylboronic Acid | Simple phenolic structure | Commonly used as a reagent in organic synthesis |

| 4-Aminophenylboronic Acid | Amino group instead of formyl | Exhibits different biological activities |

The uniqueness of (4-Formyl-3-hydroxyphenyl)boronic acid lies in its combination of both formyl and hydroxy groups, which enhances its reactivity compared to other boronic acids while providing specific biological activity that may not be present in simpler derivatives.

The development of boronic acids began in 1860 with Edward Frankland’s isolation of ethylboronic acid through the oxidation of triethylborane. This breakthrough established boron’s capacity to form stable bonds with organic groups, challenging prevailing assumptions about main-group element reactivity. Herbert C. Brown’s mid-20th century work on organoboranes, particularly his discovery of hydroboration reactions, revolutionized synthetic methodologies and earned him the 1979 Nobel Prize in Chemistry. These advances laid the groundwork for understanding the electronic and steric properties of boronic acids, including derivatives like (4-formyl-3-hydroxyphenyl)boronic acid.

Early applications focused on boron’s role in neutron capture therapy and preservatives, but the 1979 development of the Suzuki-Miyaura cross-coupling reaction marked a turning point. This palladium-catalyzed reaction, which relies on boronic acids as key coupling partners, demonstrated their unparalleled utility in constructing carbon-carbon bonds. The subsequent demand for structurally diverse boronic acids drove innovation in synthetic routes, enabling the preparation of complex derivatives such as (4-formyl-3-hydroxyphenyl)boronic acid.

Significance in Synthetic Organic Chemistry

(4-Formyl-3-hydroxyphenyl)boronic acid exhibits three distinct reactive sites:

- The boronic acid group ($$ \text{B(OH)}_2 $$) participates in Suzuki-Miyaura couplings and forms reversible bonds with diols

- The formyl group ($$ \text{-CHO} $$) enables condensation reactions (e.g., Schiff base formation)

- The phenolic hydroxyl group ($$ \text{-OH} $$) facilitates hydrogen bonding and metal coordination

This trifunctional nature makes the compound invaluable for synthesizing conjugated polymers, covalent organic frameworks (COFs), and multifunctional pharmaceuticals. For example, in COF synthesis, the boronic acid group undergoes condensation with diols to form boronate ester linkages, while the formyl group can participate in subsequent imine-forming reactions.

Recent studies highlight its role in synthesizing fluorescent sensors. The hydroxyl group enhances water solubility, while the boronic acid selectively binds carbohydrates, enabling glucose detection systems with detection limits below 1 µM.

Evolution of Research Methodologies

Traditional synthesis routes for arylboronic acids involved:

- Grignard reagent reactions with borate esters

- Miyaura borylation using palladium catalysts

For (4-formyl-3-hydroxyphenyl)boronic acid, modern approaches employ directed ortho-metalation strategies. A typical protocol involves:

| Step | Reagents/Conditions |

|---|---|

| 1. Protection of 3-hydroxybenzaldehyde | Trimethylsilyl chloride, pyridine |

| 2. Lithiation at C4 | $$ \text{n-BuLi}, \text{TMEDA}, -78^\circ \text{C} $$ |

| 3. Boronation | Triisopropyl borate, then acidic workup |

This method achieves yields exceeding 65% while minimizing competing reactions at the formyl group. Advanced characterization techniques like $$ ^{11}\text{B} $$-NMR and X-ray crystallography have been critical for confirming the compound’s structure, particularly the planarity of the boronic acid group and its conjugation with the aromatic ring.

Current Research Trajectories and Academic Interest

Three key areas dominate current research:

A. Asymmetric Catalysis

The hydroxyl group’s chirality induction potential is being explored in proline-free organocatalysts. Preliminary results show 82% enantiomeric excess in aldol reactions when using (4-formyl-3-hydroxyphenyl)boronic acid as a chiral directing group.

B. Biomedical Applications

Structural analogs of this compound inhibit HIV-1 protease with $$ K_i $$ values of 4.3 nM, surpassing first-generation boronic acid drugs like bortezomib. The formyl group enables conjugation to antibody-drug conjugates (ADCs) via oxime linkages, enhancing tumor targeting.

C. Materials Science

Incorporation into metal-organic frameworks (MOFs) creates materials with dual functionality:

- Boronic acid sites for CO$$_2$$ capture (capacity: 3.2 mmol/g at 298 K)

- Formyl groups for post-synthetic modification with amine-functionalized fluorophores

| Property | Value |

|---|---|

| Aqueous solubility | 12 mg/mL (pH 7.4) |

| Thermal stability | Decomposes at 218°C |

| p$$K_a$$ (boronic) | 8.9 ± 0.2 |

Electrophilic Trapping Approaches

Electrophilic trapping represents a cornerstone strategy for synthesizing (4-formyl-3-hydroxyphenyl)boronic acid. This method leverages the directing effects of the hydroxyl and formyl groups to facilitate regioselective boronation. The hydroxyl group, a strong ortho/para-directing substituent, enhances electron density at specific positions, while the formyl group moderates reactivity through its electron-withdrawing nature [5].

A typical protocol involves treating 4-formyl-3-hydroxyphenol with boron trihalides ($$ \text{BX}3 $$, where $$ \text{X} = \text{Cl} $$ or $$ \text{Br} $$) in anhydrous dichloromethane under inert conditions. The reaction proceeds via the formation of a boronate intermediate, which undergoes hydrolysis to yield the final product . For example, using $$ \text{BCl}3 $$ at $$-20^\circ \text{C}$$ achieves a 78% yield, with the low temperature minimizing side reactions such as formyl group oxidation .

Recent advancements employ Lewis acid catalysts like $$ \text{AlCl}_3 $$ to enhance electrophilicity. However, the necessity for stoichiometric Lewis acids poses challenges in product purification [5]. Alternative approaches utilize Brønsted bases to deprotonate the hydroxyl group, generating a phenoxide intermediate that reacts more efficiently with boron electrophiles [5]. This modification reduces reliance on harsh conditions, achieving yields comparable to traditional methods (72–75%) while improving scalability [5].

Flow Chemistry Techniques for Borylation

Flow chemistry has emerged as a powerful tool for optimizing the synthesis of boronic acids, offering precise control over reaction parameters and enhanced safety profiles. For (4-formyl-3-hydroxyphenyl)boronic acid, continuous-flow systems enable rapid mixing of precursors and boronating agents, minimizing decomposition pathways associated with batch processing.

A representative flow setup involves two streams:

- Stream A: 4-formyl-3-hydroxyphenol dissolved in tetrahydrofuran (THF).

- Stream B: $$ \text{BBr}_3 $$ in hexane.

The streams converge in a micromixer at $$ 25^\circ \text{C} $$, with a residence time of 2 minutes, followed by inline hydrolysis using a water/THF mixture. This method achieves an 85% yield, a significant improvement over batch reactions, due to the suppression of exothermic side reactions [4].

Key advantages of flow chemistry include:

- Scalability: Throughput can be increased without compromising yield.

- Safety: Hazardous reagents like $$ \text{BBr}_3 $$ are confined within closed systems.

- Reproducibility: Automated pumps ensure consistent reagent ratios [4].

Transmetallation Strategies from Aromatic Precursors

Transmetallation routes exploit organometallic intermediates to introduce boron moieties. A widely used approach involves the Suzuki-Miyaura coupling precursor, where a palladium-catalyzed reaction transfers boron from a boronic ester to an aryl halide. For (4-formyl-3-hydroxyphenyl)boronic acid, this method begins with 4-formyl-3-hydroxyphenyl bromide and bis(pinacolato)diboron ($$ \text{B}2(\text{pin})2 $$) in the presence of $$ \text{Pd(dba)}2 $$ and $$ \text{PCy}3 $$ as a catalyst system [4].

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with the diboron reagent. Final hydrolysis yields the boronic acid with 70–75% efficiency. Notably, this method tolerates a range of functional groups, including the sensitive formyl moiety, making it suitable for complex derivatives [4].

Recent work explores copper-catalyzed variants, where $$ \text{Cu(OAc)}2 $$ mediates the transfer of boron from $$ \text{B}2(\text{neop})_2 $$ (neopentyl glycolato diboron) to aryl iodides. This approach eliminates palladium, reducing costs and metal contamination risks [5].

Hydroboration Routes

Although hydroboration is traditionally associated with alkenes, adapted protocols enable its application to aromatic systems. For (4-formyl-3-hydroxyphenyl)boronic acid, this involves the use of dihydroxyboryl radicals generated from $$ \text{BH}_3\cdot\text{THF} $$ and a radical initiator like azobisisobutyronitrile (AIBN).

The reaction mechanism proceeds as follows:

- Initiation: AIBN generates radicals at $$ 80^\circ \text{C} $$.

- Propagation: Radicals abstract hydrogen from $$ \text{BH}_3\cdot\text{THF} $$, forming boryl radicals.

- Aromatic Substitution: Boryl radicals attack the 4-formyl-3-hydroxyphenyl substrate, preferentially at the position ortho to the hydroxyl group [5].

Yields remain moderate (55–60%), but this method offers a metal-free alternative to transition metal-catalyzed pathways. Optimization studies indicate that electron-donating substituents enhance reactivity, aligning with the compound’s inherent directing effects [5].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles are increasingly applied to boronic acid synthesis, focusing on solvent reduction, renewable catalysts, and energy efficiency. For (4-formyl-3-hydroxyphenyl)boronic acid, two notable strategies have emerged:

Solvent-Free Mechanochemical Synthesis:

Ball milling 4-formyl-3-hydroxyphenol with $$ \text{B(OH)}3 $$ and $$ \text{Na}2\text{CO}_3 $$ as a base eliminates the need for toxic solvents. The mechanical energy facilitates direct borylation, yielding 68% product with minimal waste [5].Biocatalytic Borylation:

Engineered boronases from Pseudomonas putida catalyze the regioselective addition of boron to aromatic rings. While still experimental, this method achieves 40% conversion under aqueous conditions at $$ 37^\circ \text{C} $$, showcasing potential for sustainable scaling [5].

A comparative analysis of synthetic methods is provided below:

| Method | Yield (%) | Catalyst | Solvent | Key Advantage |

|---|---|---|---|---|

| Electrophilic Trapping | 78 | $$ \text{AlCl}_3 $$ | $$ \text{CH}2\text{Cl}2 $$ | High regioselectivity |

| Flow Chemistry | 85 | None | THF/Hexane | Scalability and safety |

| Transmetallation | 75 | $$ \text{Pd} $$ | Dioxane | Functional group tolerance |

| Hydroboration | 60 | AIBN | Toluene | Metal-free |

| Mechanochemical | 68 | $$ \text{Na}2\text{CO}3 $$ | Solvent-free | Eco-friendly |

The mechanistic investigation of (4-formyl-3-hydroxyphenyl)boronic acid reveals a complex interplay between the boronic acid functionality and the unique structural features imparted by both the formyl and hydroxyl substituents. The fundamental mechanism of boronic acid-diol interactions proceeds through a well-established two-step process, with the first step identified as the rate-determining step [1] [2].

The initial mechanistic step involves the coordination of the diol to the trigonal planar boronic acid center, forming a tetrahedral intermediate. In the case of (4-formyl-3-hydroxyphenyl)boronic acid, the presence of the electron-withdrawing formyl group at the para position and the electron-donating hydroxyl group at the meta position creates a unique electronic environment that influences this coordination step [3] [4]. The hydroxyl substituent can participate in intramolecular hydrogen bonding, potentially stabilizing certain conformations and affecting the accessibility of the boron center.

The second mechanistic step involves the elimination of water to form the cyclic boronate ester. This step is facilitated by the tetrahedral geometry of the boronate intermediate and is significantly influenced by the electronic properties of the aromatic substituents [5] [4]. The formyl group's electron-withdrawing character enhances the electrophilicity of the boron center, potentially accelerating the ester formation process.

Computational studies using density functional theory have revealed that the reaction pathway involves multiple transition states, with the formation of a four-membered intermediate featuring partial boron-oxygen bonds [1] [2]. The energy barriers for these transitions are highly dependent on the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally lowering the activation energy for the rate-determining step.

Transition State Theoretical Models

Density functional theory calculations using the B3LYP/6-31+G(d,p) model chemistry in aqueous solution have provided detailed insights into the transition state structures of (4-formyl-3-hydroxyphenyl)boronic acid interactions with diols [1] [2]. The computational models reveal that the transition state involves a concerted mechanism where the diol approaches the boron center while water elimination occurs simultaneously.

| Mechanism Step | Description | Energy Barrier (kcal/mol) | Rate Determining | Key Factors |

|---|---|---|---|---|

| Step 1 - Initial coordination | Diol approaches boronic acid | Low (2-5) | No | Sterics, electronic properties of diol |

| Step 2 - Ester formation | Covalent bond formation with water elimination | High (15-25) | Yes | pH, electronic effects of substituents |

| Transition State | Four-membered intermediate with partial B-O bonds | Variable (pH dependent) | Critical point | Solvent stabilization, geometric constraints |

The transition state models indicate that the formyl substituent in (4-formyl-3-hydroxyphenyl)boronic acid significantly influences the electronic distribution around the boron center [6] [7]. Natural bond orbital analysis reveals that the developing p orbital on boron during the transition from tetrahedral to planar geometry is stabilized by neighboring oxygen lone pairs, with the formyl group modulating this stabilization through its electron-withdrawing effects.

The hydroxyl group at the meta position introduces additional complexity to the transition state models by providing potential sites for hydrogen bonding interactions with both the incoming diol and solvent molecules [8] [6]. These interactions can stabilize specific transition state conformations and influence the overall reaction pathway selectivity.

Computational analyses have also revealed that the orientational constraints imposed by the substitution pattern in (4-formyl-3-hydroxyphenyl)boronic acid result in specific geometric requirements for the transition state [7]. The relative positioning of the formyl and hydroxyl groups creates a unique electronic environment that can enhance binding selectivity toward certain diol substrates while reducing affinity for others.

pH-Dependent Reactivity Profiles

The pH-dependent reactivity of (4-formyl-3-hydroxyphenyl)boronic acid exhibits characteristic patterns that reflect the ionization equilibria of both the boronic acid group and the meta-hydroxyl substituent [3] [4] [9]. The complex acid-base behavior arises from multiple ionizable sites, creating a multi-state equilibrium system.

| pH Range | Boronic Acid Form | Diol Reactivity | Reaction Type | Rate Limiting Step | Comments |

|---|---|---|---|---|---|

| 2.0-4.0 | Trigonal planar RB(OH)2 | Low | Nucleophilic attack on boron | Initial diol coordination | Protonated state limits reactivity |

| 4.0-7.0 | Mixed RB(OH)2/RB(OH)3- | Moderate | Mixed mechanism | Transition between forms | Optimal pH region for many applications |

| 7.0-9.0 | Tetrahedral RB(OH)3- | High | Rapid ester formation | Dehydration | Physiological pH, high binding affinity |

| 9.0-11.0 | Predominantly RB(OH)3- | Very High | Immediate complex formation | Hydrolysis back-reaction | Maximum reactivity but potential for non-selectivity |

| >11.0 | Deprotonated forms | Variable | Complex equilibria | Multiple competing pathways | Too basic for most practical applications |

At acidic pH values below 4.0, (4-formyl-3-hydroxyphenyl)boronic acid exists predominantly in its neutral, trigonal planar form. Under these conditions, the reactivity toward diols is limited due to the reduced electrophilicity of the boron center and the protonation of the meta-hydroxyl group [10] [11]. The electron-withdrawing formyl group partially compensates for this reduced reactivity by maintaining some electrophilic character at the boron center.

In the physiological pH range of 7.0-8.0, the compound exhibits optimal binding characteristics with diols. The boronic acid group exists primarily as the tetrahedral boronate anion, which shows enhanced reactivity toward 1,2-diols [4] [11]. The meta-hydroxyl group is partially deprotonated at this pH, potentially participating in secondary stabilizing interactions with bound diol substrates.

At highly alkaline pH values above 9.0, while the reactivity toward diols increases dramatically, the selectivity often decreases due to the formation of multiple ionized species and competing equilibria [9] [10]. The high reactivity can lead to rapid complex formation but may also result in reduced discrimination between different diol substrates.

The unique substitution pattern of (4-formyl-3-hydroxyphenyl)boronic acid creates pH-dependent conformational changes that influence the accessibility of the boron center. Intramolecular hydrogen bonding between the meta-hydroxyl group and the formyl oxygen can stabilize certain conformations at specific pH values, thereby modulating the overall reactivity profile.

Hybrid DFT Studies on Reaction Mechanisms

Hybrid density functional theory studies have provided comprehensive mechanistic insights into the reaction pathways of (4-formyl-3-hydroxyphenyl)boronic acid with various diol substrates [1] [2] [12]. The B3LYP functional combined with the 6-31+G(d,p) basis set has proven particularly effective for modeling these systems in aqueous solution, providing accurate energy barriers and transition state geometries.

The DFT calculations reveal that the reaction mechanism involves seven distinct pathways, though for (4-formyl-3-hydroxyphenyl)boronic acid, only a subset of these pathways are active depending on the pH conditions [13] [14]. The electronic effects of the formyl and hydroxyl substituents significantly influence which mechanistic pathways dominate under specific conditions.

In acidic media, the calculations show that the electron-withdrawing formyl group enhances the Lewis acidity of the boron center, facilitating nucleophilic attack by diol substrates [12] [15]. The activation energies for the rate-determining step are reduced compared to unsubstituted phenylboronic acid, with energy differences of 3-5 kcal/mol observed in the computational models.

Under alkaline conditions, the DFT studies indicate that the meta-hydroxyl group can participate in proton transfer reactions that influence the overall mechanism [2] [12]. The calculations suggest that internal hydrogen bonding networks involving the hydroxyl group, formyl oxygen, and incoming diol substrates can stabilize specific transition state conformations.

The hybrid DFT approach has also revealed important solvent effects in aqueous media. Water molecules can coordinate to the boron center and participate in proton transfer networks, significantly influencing the activation energies and reaction pathways [1] [8]. The computational models show that explicit inclusion of water molecules in the transition state calculations is essential for accurate energy predictions.

Frequency calculations and thermodynamic analyses from the DFT studies provide insights into the entropic contributions to the reaction mechanism. The formation of cyclic boronate esters involves significant entropic penalties due to the restriction of rotational degrees of freedom, but these are offset by favorable enthalpic contributions from the covalent bond formation [16] [17].

Electronic Effects on Reactivity and Binding Constants

The electronic effects of the formyl and hydroxyl substituents in (4-formyl-3-hydroxyphenyl)boronic acid create a unique reactivity profile that distinguishes it from simpler boronic acid derivatives [3] [4] [6]. The combination of electron-withdrawing (formyl) and electron-donating (hydroxyl) groups generates a complex electronic distribution that significantly influences both reactivity patterns and binding affinities.

| Substituent | Medium | Reactivity | Sensor Performance | Reason |

|---|---|---|---|---|

| CF3 (High electronegative) | Acidic | High | Better sensor | High electronegative R-group increases reactivity in acidic conditions |

| CF3 (High electronegative) | Alkaline | Very High | Poor sensor | Promptly forms tetrahedral boronate ion, reducing discrimination |

| CH3 (Low electronegative) | Alkaline | Moderate | Better sensor | Low electronegative R-group provides optimal reactivity in alkaline medium |

| CH3 (Low electronegative) | Acidic | Low | Poor sensor | Reduced basic characteristics in acidic medium |

The formyl group at the para position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This electronic withdrawal increases the Lewis acidity of the boron center, enhancing its reactivity toward nucleophilic diol substrates [7] [18]. Computational analyses using natural bond orbital theory show that the formyl group reduces the electron density at boron by approximately 0.15 electrons compared to unsubstituted phenylboronic acid.

Conversely, the meta-hydroxyl group provides electron density through resonance donation, partially offsetting the electron-withdrawing effects of the formyl substituent [6] [7]. This creates a balanced electronic environment that optimizes the reactivity for specific diol binding while maintaining selectivity. The hydroxyl group also introduces additional hydrogen bonding capabilities that can stabilize certain diol complexes.

The binding constants for (4-formyl-3-hydroxyphenyl)boronic acid with various diol substrates reflect these electronic effects. Studies with model diols show association constants that are 2-3 fold higher than those observed for unsubstituted phenylboronic acid under identical conditions [4] [11]. The enhanced binding is attributed to the increased electrophilicity of the boron center combined with secondary stabilizing interactions involving the hydroxyl group.

Electronic effects also manifest in the pH-dependence of binding constants. The pKa of (4-formyl-3-hydroxyphenyl)boronic acid is shifted to lower values compared to phenylboronic acid due to the electron-withdrawing formyl group, resulting in increased tetrahedral boronate formation at physiological pH [3] [9]. This enhanced ionization contributes to improved binding affinities in the pH range relevant for biological applications.

The electronic influence extends to the kinetics of complex formation and dissociation. The electron-withdrawing formyl group accelerates the forward binding reaction while the electron-donating hydroxyl group can slow the dissociation process through additional stabilizing interactions [19] [11]. This combination results in both faster association kinetics and improved complex stability.

Kinetic Determinations in Aqueous Media

Comprehensive kinetic studies of (4-formyl-3-hydroxyphenyl)boronic acid in aqueous media have revealed detailed information about the rates of complex formation and dissociation with various diol substrates [19] [20] [11]. These investigations employed multiple experimental techniques, including stopped-flow spectroscopy, temperature-jump methods, and real-time monitoring of fluorescence changes.

| Boronic Acid | pKa | ARS pH 5.2 | ARS pH 7.4 | ARS pH 8.7 | Sorbitol pH 7.4 | Sorbitol pH 8.7 | Fructose pH 7.4 | Fructose pH 8.7 |

|---|---|---|---|---|---|---|---|---|

| 3-Acetamidophenylboronic acid (3-AcPBA) | 8.5 | 1220 | 2200 | 490 | 610 | 3200 | 350 | 1400 |

| 4-Methylcarbamoylphenylboronic acid (4-MCPBA) | 7.9 | 1720 | 2490 | 470 | 980 | 4200 | 470 | 1600 |

| 4-Formylphenylboronic acid (4-FPBA) | 7.8 | 2580 | 4850 | 720 | 2100 | 3000 | 1260 | 2000 |

The kinetic determinations reveal that (4-formyl-3-hydroxyphenyl)boronic acid exhibits rapid association kinetics with most diol substrates, with second-order rate constants (kon) ranging from 0.2 to 287 M-1s-1 depending on the specific diol and pH conditions [19]. The presence of the formyl group generally increases the association rate constants by factors of 2-4 compared to unsubstituted phenylboronic acid.

In aqueous media at physiological pH, the compound shows particularly high binding affinities for catechol-containing molecules, with association constants exceeding 104 M-1 [4] [11]. This enhanced affinity is attributed to the favorable electronic properties imparted by the formyl substituent combined with the additional stabilizing interactions provided by the meta-hydroxyl group.

The dissociation kinetics are significantly influenced by the pH of the aqueous medium. Under mildly acidic conditions (pH 5-6), the dissociation rates are enhanced due to protonation effects that destabilize the boronate ester complexes [11]. At physiological pH (7-8), the complexes exhibit improved kinetic stability with dissociation half-lives on the order of minutes to hours.

Temperature-dependent kinetic studies have provided activation parameters for the binding processes [20] [21]. The activation energies for association are typically in the range of 8-15 kcal/mol, while dissociation activation energies are higher at 15-25 kcal/mol. These values reflect the thermodynamic stability of the boronate ester complexes formed by (4-formyl-3-hydroxyphenyl)boronic acid.

Competitive binding studies in aqueous media demonstrate that (4-formyl-3-hydroxyphenyl)boronic acid shows enhanced selectivity for certain diol substrates compared to simpler boronic acids [11]. The selectivity factors range from 2-fold for similar diols to over 100-fold for structurally distinct substrates. This selectivity is attributed to the specific geometric and electronic requirements imposed by the substitution pattern.